2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an imidazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol typically involves multi-step organic reactions. One common approach starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-methylphenyl isocyanate to form the intermediate. This intermediate undergoes cyclization with an appropriate reagent to yield the final imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the imidazole and methylphenyl groups.
4,6-Dimethyl-2-pyrimidinamine: Similar structure but different functional groups.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol is unique due to its combination of a pyrimidine ring with dimethyl substitutions, an imidazole ring, and a methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylphenyl)imidazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-6-13(7-5-10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIIUHZZWUYMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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